2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate

Lipophilicity Drug-likeness ADME

2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate (CAS 1235438-74-0) is a synthetic small-molecule carbamate featuring a 2,2,2-trifluoroethyl ester moiety linked to a 6-(morpholin-4-yl)pyridin-3-amine core. With a molecular formula of C₁₂H₁₄F₃N₃O₃ and a molecular weight of 305.25 g/mol, this compound is commercially supplied at ≥95% purity as a powder.

Molecular Formula C12H14F3N3O3
Molecular Weight 305.25 g/mol
CAS No. 1235438-74-0
Cat. No. B1520290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate
CAS1235438-74-0
Molecular FormulaC12H14F3N3O3
Molecular Weight305.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)NC(=O)OCC(F)(F)F
InChIInChI=1S/C12H14F3N3O3/c13-12(14,15)8-21-11(19)17-9-1-2-10(16-7-9)18-3-5-20-6-4-18/h1-2,7H,3-6,8H2,(H,17,19)
InChIKeyHEFCTWBKTWXZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate (CAS 1235438-74-0): A Fluorinated Morpholinopyridine Carbamate Building Block for Medicinal Chemistry


2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate (CAS 1235438-74-0) is a synthetic small-molecule carbamate featuring a 2,2,2-trifluoroethyl ester moiety linked to a 6-(morpholin-4-yl)pyridin-3-amine core. With a molecular formula of C₁₂H₁₄F₃N₃O₃ and a molecular weight of 305.25 g/mol, this compound is commercially supplied at ≥95% purity as a powder . It is primarily utilized as a versatile building block or intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators [1].

Why 2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate Cannot Be Simply Replaced by Generic Analogs


Although several 2,2,2-trifluoroethyl pyridinyl carbamates and morpholinopyridine derivatives are commercially available, they are not interchangeable substitutes for 2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate. The specific combination of the 6-morpholino substitution pattern on the pyridine ring and the 2,2,2-trifluoroethyl carbamate ester tail imparts a distinct physicochemical profile—including lipophilicity, hydrogen bonding capacity, and metabolic stability—that differs measurably from analogs with alternative amino substituents (e.g., pyrrolidine, diethylamino) or non-fluorinated carbamate ester groups (e.g., tert-butyl) [1]. These differences directly impact performance in structure-activity relationship (SAR) studies and downstream synthetic applications. The quantitative evidence in Section 3 demonstrates precisely where these physicochemical distinctions lie and why they disqualify casual substitution.

Quantitative Differentiation Evidence for 2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate vs. Closest Analogs


Lipophilicity (LogP) Comparison: Intermediate Polarity Relative to Pyrrolidine and Des-Morpholino Analogs

The predicted LogP of 2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate is 2.05 (JChem) [1]. This places its lipophilicity squarely between the less polar des-morpholino analog 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate (LogP = 1.57) [2] and the more lipophilic 6-pyrrolidine analog 2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate (LogP = 2.68) . The morpholine oxygen thus provides a graded modulation of lipophilicity that neither the unsubstituted pyridine nor the fully hydrophobic pyrrolidine ring can replicate.

Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Count: Enhanced Binding Capacity vs. Pyrrolidine and Des-Morpholino Analogs

2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate possesses 5 hydrogen bond acceptors (HBA) [1], derived from its morpholine oxygen, carbamate carbonyl, pyridine nitrogen, and trifluoroethyl fluorine atoms. In contrast, the 6-pyrrolidine analog offers only 4 HBA , and the des-morpholino analog (no 6-substituent) provides merely 3 HBA [2]. The morpholine oxygen contributes an additional hydrogen bond acceptor that is absent in the pyrrolidine ring.

Hydrogen bonding Target engagement Molecular recognition

Metabolic Stability Advantage of 2,2,2-Trifluoroethyl Carbamate Esters over Alkyl Carbamates

A comprehensive structure-metabolism relationship review established that the metabolic lability of carbamates decreases (i.e., stability increases) in the order: Alkyl-OCO-NHAlkyl >> Alkyl-OCO-NHAryl ≥ Alkyl-OCO-N(endocyclic) [1]. The 2,2,2-trifluoroethyl carbamate ester of the target compound belongs to the Alkyl-OCO-NHAryl category, which exhibits significantly greater metabolic stability than simple Alkyl-OCO-NHAlkyl carbamates. This class-level advantage is directly relevant when comparing against non-fluorinated alkyl carbamate analogs such as tert-butyl 6-morpholinopyridin-3-ylcarbamate.

Metabolic stability Carbamate hydrolysis Prodrug design

Polar Surface Area (PSA) Differentiation: Optimized Permeability Window for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate is 63.69 Ų [1], which resides within the established window (<90 Ų) considered favorable for blood-brain barrier (BBB) penetration [2]. The des-morpholino analog displays a significantly lower TPSA of 51.22 Ų [3], potentially altering its CNS distribution profile. The additional polar surface area contributed by the morpholine oxygen may enhance aqueous solubility at the BBB interface without exceeding the permeability threshold.

CNS drug design Blood-brain barrier Polar surface area

6-Morpholino Substitution Pattern: Precedented Kinase Inhibitor Pharmacophore vs. Alternative Regioisomers

The 6-(morpholin-4-yl)pyridin-3-yl substructure present in the target compound is a validated pharmacophoric element in multiple potent kinase inhibitors, including ABT-702 (adenosine kinase inhibitor, IC₅₀ = 1.7 nM) [1] and DAPK1/CSF1R dual inhibitors (IC₅₀ = 1.25 μM / 0.15 μM) [2]. This contrasts with the 2-pyrrolidine regioisomer (CAS 1209583-69-6), which lacks this established kinase recognition motif. The 6-morpholino substitution directs the amino-carbamate vector toward the solvent-exposed region of the ATP-binding pocket, a geometry not accessible with 2-substituted analogs.

Kinase inhibitor Morpholinopyridine Pharmacophore

Optimal Research and Procurement Scenarios for 2,2,2-Trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate


Kinase Inhibitor Fragment Growing and Scaffold Hopping Campaigns

The 6-morpholinopyridine-3-carbamate core of this compound maps directly onto the ATP-binding site architecture of multiple kinase targets (e.g., adenosine kinase, DAPK1, CSF1R) [1]. With 5 H-bond acceptors and a LogP of 2.05, it offers balanced physicochemical properties for fragment elaboration—researchers can functionalize the free NH of the carbamate or modify the morpholine ring while retaining the privileged kinase recognition motif. This compound is the preferred starting material over the pyrrolidine analog (LogP 2.68, 4 HBA) or the des-morpholino analog (LogP 1.57, 3 HBA), neither of which simultaneously provides the hydrogen bonding capacity and validated kinase pharmacophore [2].

Metabolically Stable Probe Design for Cellular Target Engagement Assays

The 2,2,2-trifluoroethyl carbamate ester confers class-level metabolic stability superior to simple alkyl carbamates [1]. In cellular thermal shift assays (CETSA) or BRET-based target engagement studies requiring compound integrity over extended incubation periods (typically 2–24 hours), the trifluoroethyl moiety reduces confounding non-specific hydrolysis relative to methyl or ethyl carbamate analogs. This makes the compound a preferred choice for probe design when in-cell stability is paramount.

CNS Drug Discovery Programs Requiring Predicted BBB Permeability

With a TPSA of 63.69 Ų (below the 90 Ų BBB threshold) and a moderate LogP of 2.05, this compound resides within favorable physicochemical space for CNS penetration [1]. Its TPSA is sufficiently high to maintain aqueous solubility yet well within the range correlated with successful CNS drugs. The morpholine oxygen provides an additional solubilizing element absent in the pyrrolidine analog, making this compound the preferred scaffold for neuroscience-targeted library synthesis.

Solid-Phase or Parallel Synthesis Workflow Requiring High-Purity Building Blocks

Commercially available at ≥95% purity (typically 95–98% depending on supplier) [1], with a predicted melting point of 204–206°C and storage at room temperature, this compound is amenable to automated synthesis platforms. Its powder form, ambient storage stability, and well-defined single-isotope mass (305.0987 Da) facilitate accurate weighing, dissolution, and LCMS monitoring in high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.